2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide
CAS No.: 954023-26-8
Cat. No.: VC11922020
Molecular Formula: C23H26N2OS
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954023-26-8 |
|---|---|
| Molecular Formula | C23H26N2OS |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 2-naphthalen-1-yl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C23H26N2OS/c26-23(15-20-7-3-6-19-5-1-2-9-22(19)20)24-16-18-10-12-25(13-11-18)17-21-8-4-14-27-21/h1-9,14,18H,10-13,15-17H2,(H,24,26) |
| Standard InChI Key | DWWRNCJCYZAYRO-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)CC4=CC=CS4 |
| Canonical SMILES | C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)CC4=CC=CS4 |
Introduction
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-naphthalen-1-yl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide, reflecting its three primary structural components:
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A naphthalene moiety (C₁₀H₈), contributing aromatic stability and hydrophobic interactions.
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A thiophene ring (C₄H₃S), offering electron-rich regions for potential π-π stacking or enzyme interactions.
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A piperidine derivative (C₅H₁₀N), commonly associated with bioactivity in central nervous system (CNS) therapeutics .
The molecular formula is C₂₃H₂₆N₂OS, with a molecular weight of 378.5 g/mol. The presence of both amide and tertiary amine functional groups enhances its capacity for hydrogen bonding and receptor binding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₆N₂OS |
| Molecular Weight | 378.5 g/mol |
| XLogP3-AA | 4.2 (Predicted) |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 3 (Amide O, Thiophene S) |
Synthetic Pathways and Optimization
Challenges in Purification
The compound’s hydrophobicity (predicted XLogP3-AA = 4.2) necessitates advanced purification techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve >95% purity.
Hypothesized Biological Activities
Neuropharmacological Applications
Piperidine derivatives frequently act as acetylcholinesterase inhibitors (AChEIs), a feature exploited in Alzheimer’s disease therapeutics . Molecular docking studies suggest that the compound’s tertiary amine may interact with the catalytic anionic site of AChE, though in vitro validation is required.
Lysosomal Enzyme Interactions
Compounds with amphipathic structures, such as this molecule, have been implicated in lysosomal phospholipase A2 (LPLA2) inhibition, a mechanism linked to drug-induced phospholipidosis . While direct evidence is lacking, the thiophene and naphthalene groups may facilitate binding to LPLA2’s hydrophobic pocket, disrupting lipid metabolism.
Table 2: Comparative Bioactivity of Structural Analogues
| Compound Class | Target Enzyme/Receptor | IC₅₀/EC₅₀ |
|---|---|---|
| Thiophene-carboxamides | Bacterial Topoisomerase IV | 120 nM |
| Naphthalene-piperidines | Acetylcholinesterase | 850 nM |
| Arylpiperidines | LPLA2 | 1.2 µM |
Future Research Directions
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In Vitro Enzyme Assays: Screening against AChE, LPLA2, and bacterial topoisomerases to validate hypothesized targets.
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Structural Optimization: Introduction of fluorine atoms to the naphthalene ring to enhance metabolic stability.
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In Vivo Efficacy Studies: Murine models of bacterial sepsis or neurodegenerative disease to evaluate therapeutic potential.
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